molecular formula C16H20N2 B3029553 alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile CAS No. 69774-36-3

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile

Cat. No.: B3029553
CAS No.: 69774-36-3
M. Wt: 240.34 g/mol
InChI Key: UVMUSKQGUXKWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile: is an organic compound with the molecular formula C16H20N2. It is known for its unique structure, which includes two nitrile groups attached to a benzene ring with four methyl groups. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile typically involves the reaction of 1,3-dibromobenzene with 2,2-dimethylpropanenitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: On an industrial scale, the production of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile involves its interaction with various molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile tool in both research and industrial applications .

Comparison with Similar Compounds

  • alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid
  • 1,3-Bis(2-cyano-2-methylpropyl)benzene
  • 3,3’-(1,3-Phenylene)bis(2,2-dimethylpropanenitrile)

Comparison: alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile is unique due to its specific arrangement of nitrile and methyl groups, which confer distinct reactivity and stability compared to its analogs. For instance, alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid has carboxylic acid groups instead of nitriles, leading to different chemical behavior and applications.

Properties

IUPAC Name

3-[3-(2-cyano-2-methylpropyl)phenyl]-2,2-dimethylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-15(2,11-17)9-13-6-5-7-14(8-13)10-16(3,4)12-18/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMUSKQGUXKWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69774-36-3
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
Reactant of Route 2
Reactant of Route 2
alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
Reactant of Route 3
Reactant of Route 3
alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
Reactant of Route 4
alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
Reactant of Route 5
alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
Reactant of Route 6
alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.